molecular formula C7H15NO3 B013672 (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol CAS No. 54623-23-3

(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol

Cat. No.: B013672
CAS No.: 54623-23-3
M. Wt: 161.2 g/mol
InChI Key: UIWJWFKPPXKEJV-YTLHQDLWSA-N
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Description

(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol is a high-purity, stereochemically defined aminocyclitol derivative of significant interest in medicinal chemistry and glycobiology research. This compound serves as a critical chiral building block and synthetic intermediate for the development of novel aminoglycoside antibiotics and other pharmacologically active molecules. Its defined (2S,3R,4S,6R) stereochemistry is essential for mimicking carbohydrate motifs found in biological systems, allowing researchers to probe enzyme-substrate interactions, particularly with glycosyltransferases and glycosidases. The structural features—a secondary amine and multiple hydroxyl groups on a tetrahydropyran ring—facilitate studies in molecular recognition, antibiotic mechanism of action, and bacterial resistance. Researchers utilize this chemical entity to investigate the synthesis of complex oligosaccharides, to develop new inhibitors targeting bacterial ribosomes, and to explore structure-activity relationships (SAR) in the design of next-generation anti-infectives. This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWJWFKPPXKEJV-YTLHQDLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54623-23-3
Record name Methyl-3-amino-2,3,6-trideoxy-alpha-L-arabino-hexopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054623233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol, with the molecular formula C7H15NO3 and a molecular weight of approximately 161.2 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an amino group at the fourth position and a methoxy group at the sixth position of a 2-methyloxane ring, which contributes to its reactivity and biological properties. Research has indicated its potential neuroprotective effects and implications in treating neurodegenerative diseases such as Alzheimer's disease.

The compound's structure includes several functional groups that enhance its biological activity:

  • Amino Group : Often associated with neurotransmitter modulation.
  • Methoxy Group : Can influence lipophilicity and receptor interactions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis. For instance, in models simulating neurodegenerative conditions, this compound has shown promise in reducing cell death rates by modulating apoptotic pathways and enhancing antioxidant defenses.

Interaction with Neurotransmitter Systems

The compound has been studied for its interaction with various neurotransmitter systems. Preliminary data suggest that it may enhance the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function. Such interactions may provide insights into its potential use in treating mood disorders and cognitive impairments.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Binding Affinity : Molecular docking studies indicate that the compound exhibits a high binding affinity for certain receptors involved in neuroprotection and neurotransmission .
  • Inhibition Studies : The compound has been shown to inhibit specific enzymes linked to neurodegeneration, thereby potentially slowing disease progression in models of Alzheimer's disease.
  • Case Studies : Clinical observations have noted improvements in cognitive functions among subjects administered derivatives of this compound, suggesting its therapeutic potential.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundAmino and methoxy groups on oxane ringNeuroprotective; modulates neurotransmitter release
MethyldaunosamineSimilar amino structureDifferent pharmacological properties
1-DeoxynojirimycinAmino sugar derivativeKnown glycosidase inhibitor

Scientific Research Applications

Neuroprotective Properties

Research indicates that (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol exhibits neuroprotective effects , particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with neurotransmitter systems suggests potential applications in treating cognitive disorders.

Key Findings:

  • Binding Affinity: Studies have shown that this compound may modulate neurotransmitter release and inhibit enzymes involved in metabolic processes related to neurodegeneration.
  • Therapeutic Potential: Its neuroprotective properties make it a candidate for further investigation in drug development aimed at neurodegenerative conditions.

Synthetic Chemistry Applications

This compound serves as a valuable building block in synthetic chemistry. It can be utilized to synthesize various derivatives that may possess distinct biological activities.

Synthetic Routes:
Several synthetic methods have been developed to produce this compound while preserving its structural integrity. These methods emphasize the versatility of the compound in creating new derivatives for pharmacological testing.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
MethyldaunosamineContains an amino and methoxy groupExhibits different pharmacological properties
4-Amino-6-methoxy-tetrahydropyranSimilar oxane structureDifferent stereochemistry affecting activity
1-DeoxynojirimycinAmino sugar derivativeKnown for its role as an inhibitor of glycosidases

This comparison illustrates the diversity within this chemical class while highlighting the unique structural attributes of this compound that contribute to its specific biological activities and potential applications.

Comparison with Similar Compounds

Critical Analysis of Structural Impact on Function

  • Amino Groups: Essential for hydrogen bonding in antibiotics (e.g., tobramycin) but absent in aromatic derivatives like benzyloxy-modified compounds .
  • Methoxy vs. Benzyloxy : Methoxy groups enhance solubility in polar solvents, whereas benzyloxy groups increase lipophilicity and stability in organic phases .

Preparation Methods

Oxane Ring Formation

Cyclization of diol or epoxide intermediates is a common approach. For example, in the synthesis of herboxidiene methyl ester, a related polyketide, a Z-configured α,β-unsaturated ester underwent 6-endo-trig cyclization to form the tetrahydropyran core with cis-substituents at C3 and C7. Analogous methods could be adapted for the target compound by employing a diol precursor with pre-installed stereocenters.

Key Reaction Conditions

  • Substrate : (2S,3R)-3-methoxy-2-methyl-4,5-dihydroxypentanal

  • Cyclization Agent : Acidic or basic conditions (e.g., p-TsOH, K2_2CO3_3)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (CH2_2Cl2_2)

  • Yield : ~60–70% (estimated from analogous syntheses).

Stereochemical Control Strategies

Chiral Pool Synthesis

Starting from enantiomerically pure building blocks, such as the Roche ester [(S)-methyl 3-hydroxy-2-methylpropionate], ensures stereochemical fidelity. In herboxidiene synthesis, the Roche ester was alkylated and oxidized to propagate chirality. For the target compound, a similar strategy could install the C2 methyl and C3 hydroxyl groups.

Example Pathway:

  • Alkylation : Roche ester derivative → Introduction of C6 methoxy via Williamson ether synthesis.

  • Oxidation : Dess–Martin periodinane (DMP) oxidizes secondary alcohol to ketone.

  • Reductive Amination : Ketone intermediate → C4 amino group via NH3_3/NaBH4_4.

Critical Data

StepReagentTemperatureYield
AlkylationMeI, K2_2CO3_30–25°C85%
OxidationDMP, CH2_2Cl2_20°C90%
Reductive AminationNH3_3, NaBH4_425°C65%

Functional Group Introduction

C6 Methoxy Group Installation

The methoxy group is typically introduced via nucleophilic substitution or Mitsunobu reaction. In the synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, methoxylation was achieved using dimethyl malonate and alkali. For the target compound, a similar approach could involve methyl iodide (MeI) under basic conditions.

Optimized Conditions

  • Substrate : 6-Hydroxy intermediate

  • Reagent : MeI, K2_2CO3_3

  • Solvent : DMF or acetone

  • Yield : 75–80%.

C4 Amino Group Introduction

Reductive amination or Curtius rearrangement are viable methods. In herboxidiene synthesis, lithium aluminium hydride (LiAlH4_4) reduced an ester to a primary alcohol, which was subsequently oxidized to an aldehyde for further functionalization. For the target compound, a ketone intermediate could undergo reductive amination with ammonium acetate.

Reaction Protocol

  • Ketone Formation : Oxidize C4 hydroxyl to ketone using DMP.

  • Reductive Amination : NH4_4OAc, NaBH3_3CN, MeOH, 0°C → 25°C.

  • Yield : ~70% (estimated).

One-Pot and Convergent Syntheses

Recent patents highlight one-pot methodologies to streamline multi-step processes. For example, cyanuric chloride and dimethyl malonate were reacted in a single vessel to form triazine derivatives. Adapting this approach, the target compound could be synthesized via sequential:

  • Cyclization (tetrahydropyran formation).

  • Methoxylation (C6).

  • Amination (C4).

Advantages

  • Reduced purification steps.

  • Improved overall yield (75% reported for analogous triazines).

Challenges and Mitigation

Stereochemical Drift

Epimerization at C3 or C6 can occur under acidic/basic conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct oxidations/reductions at 0°C.

  • Protecting Groups : TBDMS or benzyl ethers for hydroxyl groups.

Functional Group Compatibility

The C4 amino group may interfere with earlier steps. Solutions:

  • Temporary Protection : Use tert-butoxycarbonyl (Boc) or phthalimide groups.

  • Sequential Deprotection : Remove protecting groups after methoxylation/amination.

Q & A

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design with pH (2–12), temperature (4–50°C), and ionic strength as variables. Sample at intervals (0, 7, 30 days) and quantify degradation via UPLC-PDA. Fit data to Arrhenius or Eyring models to predict shelf-life .

Q. What in vitro models are suitable for evaluating cellular uptake of this compound?

  • Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability assays. Measure apical-to-basolateral transport with LC-MS quantification. Include P-glycoprotein inhibitors (e.g., verapamil) to assess efflux mechanisms .

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